4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and carboxamide functional groups within the pyrazole ring structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent binding .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (18223) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Pyrazole derivatives are known to induce a variety of cellular responses, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide. These factors can include pH, temperature, and the presence of other molecules in the cellular environment .
Biochemical Analysis
Biochemical Properties
They can act as both acids and bases, with the acidic pyrrole-like NH group easily donating its proton, while the basic pyridine-like nitrogen has the ability to accept protons even more readily .
Cellular Effects
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antileishmanial and antimalarial activities . These activities suggest that pyrazoles can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method includes the reaction of ethyl hydrazine with N,N-dimethylformamide dimethyl acetal, followed by cyclization to form the pyrazole ring . The reaction conditions often require moderate temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using non-toxic solvents and recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-pyrazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-methyl-1H-pyrazole-4-carboxamide
- 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both amino and carboxamide groups allows for versatile reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-4-12-7(6(9)5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFLWFMWDUUYGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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